molecular formula C6H9ClN2O2 B2583137 1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride CAS No. 2411194-79-9

1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride

Cat. No. B2583137
M. Wt: 176.6
InChI Key: JXDVIQLWMKAZBS-UHFFFAOYSA-N
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Description

“1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride”, also known as IMIHEC, is a chemical compound synthesized from imidazole and formaldehyde. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The synthesis of IMIHEC involves the reaction of imidazole with formaldehyde.


Molecular Structure Analysis

The molecular formula of IMIHEC is C6H9ClN2O2 and it has a molecular weight of 176.6. Imidazole, a core component of IMIHEC, is a five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Scientific Research Applications

Antibacterial and Antifungal Agents

Imidazoles, such as 1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride, have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds, including derivatives of 1H-imidazoles, have shown effectiveness against various bacterial and fungal strains, indicating their potential as therapeutic agents in treating infections caused by these microorganisms (Sawant, Patil, & Baravkar, 2011), (Patel, Patel, Chaudhari, & Sen, 2011).

Heme Oxygenase-1 Inhibitors

Research on human heme oxygenase-1, a crucial enzyme in heme catabolism, has identified 1H-imidazole derivatives as effective inhibitors. These inhibitors can bind to the enzyme's active site, potentially influencing the enzyme's function and offering a pathway for therapeutic intervention in diseases where heme oxygenase-1 plays a role (Rahman et al., 2008).

Mercury Ion Partitioning

1H-imidazoles have been employed in the development of hydrophobic ionic liquids for mercury ion partitioning from aqueous solutions. This application demonstrates the potential of imidazole derivatives in environmental and analytical chemistry for the selective extraction and recovery of mercury from various mediums (Holbrey et al., 2003).

Spectroscopic and Computational Analysis

Imidazole derivatives have been subjects of extensive spectroscopic and computational analyses. Studies focus on characterizing the structural and electronic properties of these compounds, which are vital for understanding their reactivity and potential applications in various fields of chemistry (Sánchez-Pavón et al., 2020).

Antimicrobial Activities

The synthesis of various 1H-imidazole derivatives and their subsequent testing for antimicrobial properties have been explored. These compounds are studied for their effectiveness against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Wanjari, 2020).

properties

IUPAC Name

1-[5-(hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4(10)6-7-2-5(3-9)8-6;/h2,9H,3H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMVSSSYJIDXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride

CAS RN

2411194-79-9
Record name 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]ethan-1-one hydrochloride
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